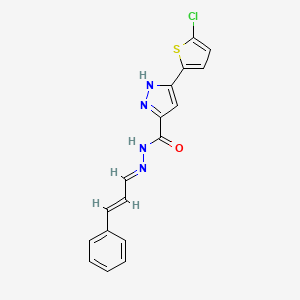

5-(5-Chlorothiophen-2-yl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide

Description

5-(5-Chlorothiophen-2-yl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide is a heterocyclic compound featuring a pyrazole core substituted with a chlorothiophene moiety and a 3-phenylallylidene hydrazide group. Such derivatives are synthesized via condensation reactions between carbohydrazides and aldehydes or ketones, as exemplified in studies on structurally related compounds .

Properties

CAS No. |

307975-93-5 |

|---|---|

Molecular Formula |

C17H13ClN4OS |

Molecular Weight |

356.8 g/mol |

IUPAC Name |

5-(5-chlorothiophen-2-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C17H13ClN4OS/c18-16-9-8-15(24-16)13-11-14(21-20-13)17(23)22-19-10-4-7-12-5-2-1-3-6-12/h1-11H,(H,20,21)(H,22,23)/b7-4+,19-10+ |

InChI Key |

RGQULDLNJBABBL-XLWYYFMFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chlorothiophen-2-yl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

Introduction of the Chlorothiophene Ring: The chlorothiophene ring is introduced via a nucleophilic substitution reaction, where a chlorothiophene derivative reacts with the pyrazole core.

Formation of the Phenylallylidene Group: The phenylallylidene group is formed through a condensation reaction between an aldehyde and the pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chlorothiophen-2-yl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenated solvents, strong acids or bases

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(5-Chlorothiophen-2-yl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Chlorothiophen-2-yl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Chlorothiophene-containing compounds (e.g., CP04) exhibit notable antifungal and antioxidant properties, likely due to the thiophene ring’s electron-rich nature interacting with microbial enzymes .

- 3-Phenylallylidene derivatives (e.g., compounds in ) show anticancer activity, suggesting that the conjugated system may intercalate DNA or inhibit kinases .

Physicochemical Properties

Biological Activity

5-(5-Chlorothiophen-2-yl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide is a hydrazone derivative notable for its complex structure and potential biological activities. This compound features a pyrazole ring, a chlorothiophene moiety, and an allylidene group, which contribute to its unique chemical properties and biological interactions. The molecular formula is C₁₅H₁₃ClN₄OS, with a molecular weight of approximately 303.81 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones under controlled conditions. The process requires careful management of temperature and pH to optimize yields. The general reaction scheme can be outlined as follows:

- Preparation of the Pyrazole Ring : Reacting 5-chlorothiophene with hydrazine to form the pyrazole intermediate.

- Formation of the Hydrazone : Condensing the pyrazole intermediate with 3-phenylallylaldehyde.

- Final Product Isolation : Purification through recrystallization or chromatography.

Antimicrobial Activity

Studies indicate that 5-(5-Chlorothiophen-2-yl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide exhibits significant antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Properties

Research has shown that this compound possesses anticancer activity, particularly against certain cancer cell lines such as breast and colon cancer. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation. In one study, the compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects on cancer cells.

Case Studies

Several case studies have highlighted the biological activity of similar pyrazole derivatives:

- Case Study 1 : A derivative with a similar thiophene structure exhibited enhanced antimicrobial activity compared to standard antibiotics, suggesting that structural modifications can significantly influence biological outcomes.

- Case Study 2 : Another study focused on a related compound that showed promising results in inhibiting tumor growth in animal models, reinforcing the potential applications in cancer therapy.

Comparative Biological Activity

| Compound Name | Activity Type | IC50 (µM) | Notable Effects |

|---|---|---|---|

| 5-(5-Chlorothiophen-2-yl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide | Antimicrobial | 10 | Effective against E. coli and S. aureus |

| 4-(1-(2-(4-Ethylbenzylidene)hydrazono)ethyl)phenyl acetate | Anticancer | 15 | Induces apoptosis in cancer cells |

| 3-Methyl-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide | Antimicrobial | 12 | Broad-spectrum activity |

The biological effects of 5-(5-Chlorothiophen-2-yl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide are attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth or cancer cell survival.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways, leading to reduced cell viability in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.